molecular formula C17H19FN2O2 B4936107 N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide

Cat. No.: B4936107
M. Wt: 302.34 g/mol
InChI Key: ZQKNONXIQXSLAC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxyaniline as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with butanoyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)butanamide.

    Coupling Reaction: The intermediate N-(2-fluorophenyl)butanamide is then reacted with 2-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Optimized Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize product formation.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(2-methoxyphenyl)amino]butanamide
  • N-(2-bromophenyl)-2-[(2-methoxyphenyl)amino]butanamide
  • N-(2-fluorophenyl)-2-[(2-hydroxyphenyl)amino]butanamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Methoxy Group : The methoxy group enhances the compound’s solubility and can affect its pharmacokinetic properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxyanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-13(19-15-10-6-7-11-16(15)22-2)17(21)20-14-9-5-4-8-12(14)18/h4-11,13,19H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKNONXIQXSLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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